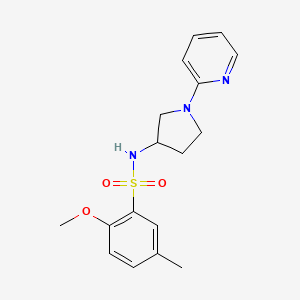

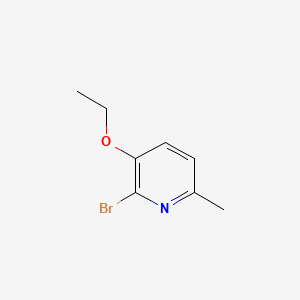

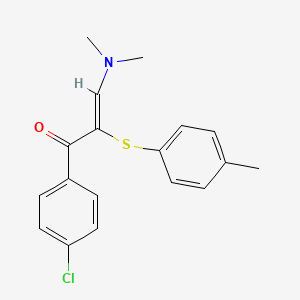

N-methyl-N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methiopropamine (MPA) is an organic compound structurally related to methamphetamine . The molecule consists of a thiophen group with an alkyl amine substituent at the 2-position . It’s included in Schedule II of the 1971 Convention on Psychotropic Substances .

Synthesis Analysis

There is a four-step synthesis of methiopropamine . It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane which is reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane which is finally reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .

Molecular Structure Analysis

The molecular formula of Methiopropamine is C8H13NS . The InChI key is HPHUWHKFQXTZPS-UHFFFAOYSA-N .

Chemical Reactions Analysis

Methiopropamine metabolism is somewhat similar to methamphetamine . Hydroxylation, demethylation, and deamination are in common . Formation of thiophene S-oxide is different, as is the end product which will probably be (substituted) thiophene-2-carboxylic acid .

Physical And Chemical Properties Analysis

The molecular weight of Methiopropamine is 127.21 . It is a colorless to light-yellow to yellow liquid .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

- Nucleophilic Behavior of Morpholino Ethenes : Morpholinoenamines derived from various ketones, including phenyl methyl ketone, have been studied for their reactions with different nucleophiles. These compounds exhibit a range of reactivities, suggesting potential in synthetic chemistry for creating diverse chemical structures (Ferri et al., 1978).

- Phosphine-catalyzed Annulations : Research into phosphine-catalyzed [4 + 2] annulations of α-alkylallenoates with activated olefins, including those involving arylidenemalononitriles, highlights a method for synthesizing cyclohexenes. This process may be relevant for constructing compounds with similar backbones to N-methyl-N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide (Tran & Kwon, 2007).

Material Science and Catalysis

- Tertiary Thioamide Derivatives for Palladium(II) Recovery : The synthesis and evaluation of tertiary thioamide derivatives for the extraction of palladium(II) from chloride media indicate the utility of sulfur-containing compounds in materials science, particularly in metal recovery and recycling processes (Ortet & Paiva, 2015).

Biological Activity

- Anticancer Activity of Thiazole Derivatives : Several studies have synthesized and evaluated thiazole and 1,3,4-thiadiazole derivatives, showing potent anticancer activities. These studies demonstrate the potential biomedical applications of compounds with thiophene and related heterocyclic components, highlighting a possible area of interest for N-methyl-N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide analogues (Ravinaik et al., 2021); (Gomha et al., 2017).

Mecanismo De Acción

Methiopropamine functions as a norepinephrine-dopamine reuptake inhibitor that is approximately 1.85 times more selective for norepinephrine than dopamine . It is approximately one third as potent as dextroamphetamine as a norepinephrine reuptake inhibitor and one fifth as much as a dopamine reuptake inhibitor .

Safety and Hazards

Propiedades

IUPAC Name |

N-methyl-N-phenyl-1-thiophen-2-ylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NOS/c1-18(14-8-3-2-4-9-14)16(19)17(11-5-6-12-17)15-10-7-13-20-15/h2-4,7-10,13H,5-6,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIDOYMZHMIIAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2(CCCC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(3-Methylpiperidin-1-yl)sulfonylphenyl]methyl]oxirane-2-carboxamide](/img/structure/B2994325.png)

![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide](/img/structure/B2994326.png)

![N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2994327.png)

![2-[(5-Chloro-7-iodoquinolin-8-yl)oxy]propanoic acid hydrochloride](/img/structure/B2994331.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-methoxyisoxazole-5-carboxamide](/img/structure/B2994332.png)